1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
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Overview
Description
1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H8F2O2 and a molecular weight of 198.17 g/mol . This compound is characterized by a cyclopropane ring attached to a carboxylic acid group and a difluorophenyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid involves several steps. One common method includes the reaction of 3,4-difluorophenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring . The resulting ester is then hydrolyzed to yield the carboxylic acid. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, leading to various biological effects. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
1-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid: Similar structure but different substitution pattern.
2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid: Different position of the carboxylic acid group.
3,4-Difluorophenylacetic acid: Lacks the cyclopropane ring. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-7-2-1-6(5-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUXTEWDOBYESO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101235318 |
Source
|
Record name | 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101235318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186347-67-1 |
Source
|
Record name | 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186347-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101235318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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